

An In-depth Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid-d3

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Compound of Interest

Compound Name: 2-Methoxy-5-sulfamoylbenzoic
Acid-d3

Cat. No.: B1147349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **2-Methoxy-5-sulfamoylbenzoic Acid-d3**. This isotopically labeled compound is of significant interest as a metabolite and impurity standard for the antipsychotic drug Sulpiride. This document details its physicochemical characteristics, provides a plausible experimental protocol for its synthesis, and illustrates its relationship with Sulpiride through metabolic and synthetic pathway diagrams.

Core Physicochemical Data

The following tables summarize the key quantitative data for **2-Methoxy-5-sulfamoylbenzoic Acid-d3** and its non-deuterated analogue.

Identifier	2-Methoxy-5-sulfamoylbenzoic Acid-d3	2-Methoxy-5-sulfamoylbenzoic Acid
CAS Number	123958-85-0	22117-85-7
Molecular Formula	C ₈ H ₆ D ₃ NO ₅ S	C ₈ H ₉ NO ₅ S
Molecular Weight	234.24 g/mol	231.23 g/mol
Synonyms	2-(Methoxy-d3)-5-sulfamidobenzoic Acid, 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid, 5-Sulfamoyl-o-anisic Acid-d3	5-(Aminosulfonyl)-2-methoxybenzoic acid, Sulpiride Impurity D

Table 1: Chemical Identifiers and Properties.

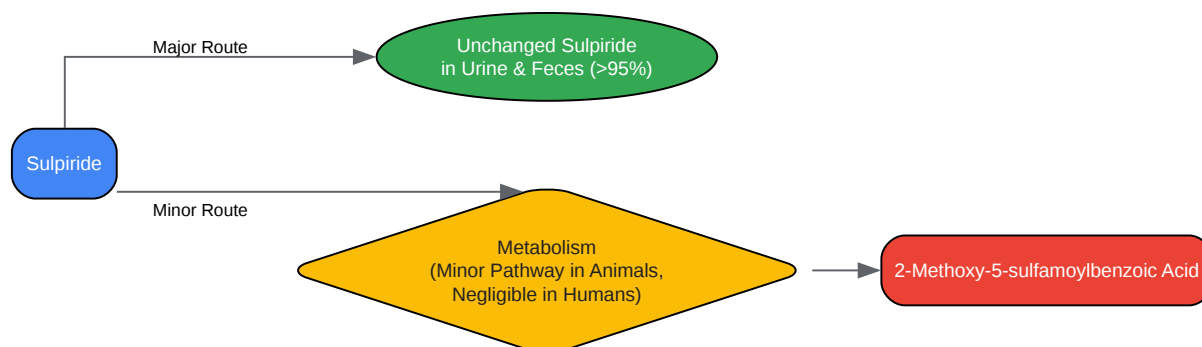
Property	Value (Non-deuterated)
Melting Point	220 °C
Boiling Point (Predicted)	482.5 ± 55.0 °C
Density (Predicted)	1.492 ± 0.06 g/cm ³
pKa (Predicted)	3.56 ± 0.10
Solubility	DMSO (Slightly), Methanol (Slightly)
Appearance	White to Off-White Solid

Table 2: Physicochemical Properties of 2-Methoxy-5-sulfamoylbenzoic Acid.[\[1\]](#)

Biological Context: Metabolism of Sulpiride

2-Methoxy-5-sulfamoylbenzoic acid has been identified as a metabolite of the antipsychotic drug Sulpiride in animal studies. However, in humans, Sulpiride is largely metabolized to a very limited extent, with over 95% of the administered dose being excreted as the unchanged drug in urine and feces.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The primary relevance of **2-Methoxy-5-sulfamoylbenzoic Acid-**

d3 is therefore as an internal standard for pharmacokinetic studies or as a reference standard for the corresponding non-labeled impurity found in Sulpiride drug products.



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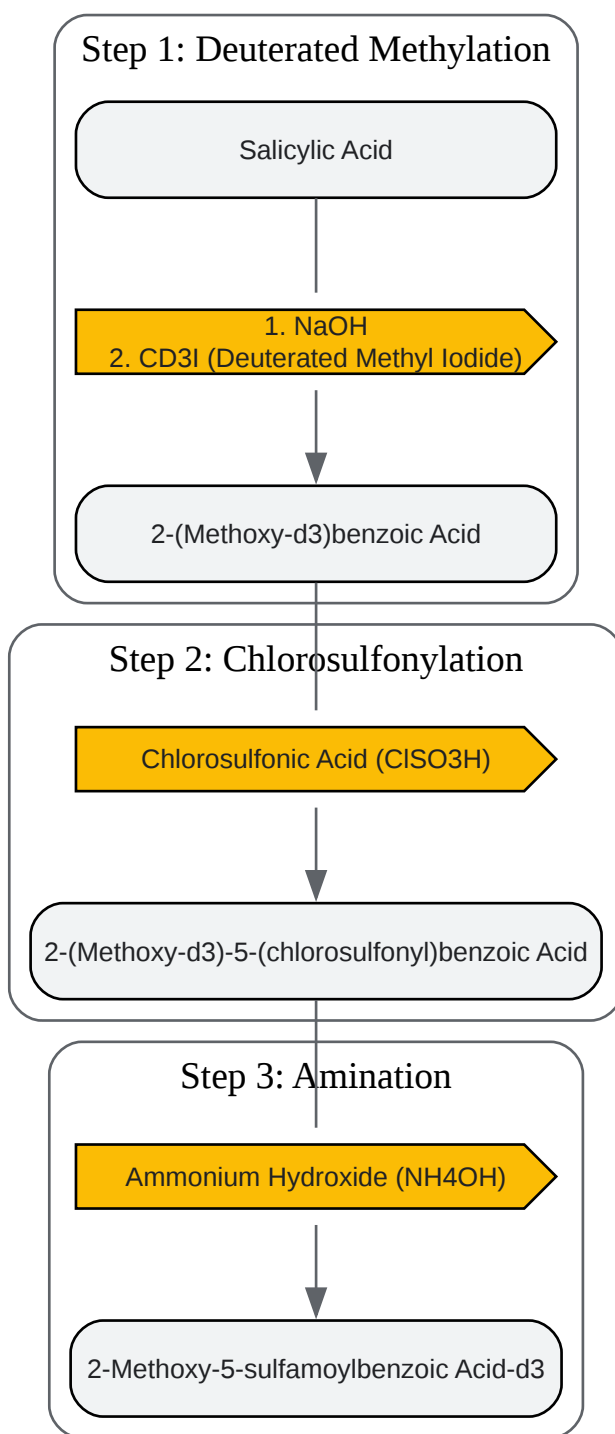
Metabolic fate of Sulpiride.

Experimental Protocols

While a specific synthetic protocol for the d3-labeled compound is not readily available in the literature, a plausible synthesis can be adapted from established methods for the non-deuterated analogue, known as Sulpiride Impurity D. The key modification is the use of a deuterated methylating agent in the initial step.

Proposed Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3

The synthesis can be conceptualized as a multi-step process starting from salicylic acid. The deuterium label is introduced in the first step via O-methylation using a deuterated reagent.



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